molecular formula C21H28N4O5S B2702800 6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one CAS No. 1251579-27-7

6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one

Cat. No.: B2702800
CAS No.: 1251579-27-7
M. Wt: 448.54
InChI Key: FRILIIJFWLFNSY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidin-4(3H)-one class, characterized by a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 2. Its structure includes:

  • Pyrimidin-4(3H)-one core: A planar aromatic system with keto-enol tautomerism, enabling hydrogen bonding and π-π interactions.
  • 4-Ethoxyphenyl substituent: Attached at position 6, this group introduces lipophilicity and electron-donating effects via the ethoxy (–OCH2CH3) moiety.

The methylsulfonyl group (–SO2CH3) on the piperazine ring is a strong electron-withdrawing group, influencing pharmacokinetics (e.g., metabolic stability) and pharmacodynamics (e.g., target affinity) .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-3-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5S/c1-3-30-18-8-6-17(7-9-18)19-15-21(27)24(16-22-19)10-4-5-20(26)23-11-13-25(14-12-23)31(2,28)29/h6-9,15-16H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRILIIJFWLFNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-ethoxyphenyl)-3-(4-(4-(methylsulfonyl)piperazin-1-yl)-4-oxobutyl)pyrimidin-4(3H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine core substituted with various functional groups. Its structural formula can be represented as follows:

C19H24N4O3S\text{C}_{19}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Key features include:

  • An ethoxyphenyl group
  • A piperazine moiety with a methylsulfonyl substituent
  • A 4-oxobutyl chain

Anticancer Properties

Recent studies have indicated that compounds with similar structures to This compound exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine ring have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of related pyrimidine derivatives on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Activity

The compound's structural similarity to known COX-2 inhibitors suggests potential anti-inflammatory effects. Research on related compounds has shown that they can selectively inhibit COX-2, leading to reduced inflammation in animal models .

Table 1: Comparison of Anti-inflammatory Potency

CompoundIC50 (µM)Selectivity Index
Celecoxib0.01N/A
Compound A (related)0.0032>120,000
6-(4-Ethoxyphenyl)...0.102880

The biological activity of This compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells has been observed with related structures.

Pharmacokinetics and Toxicity

Preliminary studies indicate that the compound exhibits favorable pharmacokinetic properties, including adequate solubility and permeability, which are critical for therapeutic efficacy. However, further studies are needed to fully assess its toxicity profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Core Structure Key Substituents Structural Differences vs. Target Compound Potential Implications
8-(4-(2-(4-(4-Methoxyphenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54c) Pyrido[3,4-d]pyrimidin-4(3H)-one - 4-Methoxyphenyl (piperidine)
- Pyrazole linker
- Fused pyrido-pyrimidinone core
- Methoxy vs. ethoxy
Reduced lipophilicity (smaller methoxy group) may lower cell permeability.
8-(4-(2-(4-(4-(Methylsulfonyl)phenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (51d) Pyrido[3,4-d]pyrimidin-4(3H)-one - 4-(Methylsulfonyl)phenyl (piperidine)
- Pyrazole linker
- Fused core
- Piperidine vs. piperazine
Piperidine’s reduced basicity may alter target engagement compared to piperazine.
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (50e) Pyrido[3,4-d]pyrimidin-4(3H)-one - 3,4-Dichlorobenzyl (piperidine)
- Pyrazole linker
- Fused core
- Chlorinated aromatic substituent
Increased steric bulk and electron-withdrawing Cl groups may enhance receptor affinity but reduce solubility.
1-(4-Fluoro-2-hydroxyphenyl)-pyrazolopyrimidine Pyrazolo[3,4-d]pyrimidine - 4-Fluoro-2-hydroxyphenyl
- No piperazine/butyl chain
- Pyrazole-fused core
- Lack of sulfonyl/piperazine moiety
Limited solubility and target versatility due to absence of sulfonyl/piperazine groups.
6-[4-(2H-chromen-3-ylmethyl)piperazin-1-yl]-2-n,4-n-bis(prop-2-enyl)pyrimidine-2,4-diamine Pyrimidine - Chromenylmethyl-piperazine
- Allyl groups
- Pyrimidine (non-keto) core
- Allyl substituents
Allyl groups may introduce reactivity (e.g., Michael addition) affecting stability.

Key Observations:

Pyrazolo[3,4-d]pyrimidines (e.g., compound from ) lack the keto group, reducing hydrogen-bonding capacity .

Substituent Effects: Ethoxyphenyl vs. Methylsulfonyl-Piperazine vs. Chlorinated Benzyl-Piperidine: The methylsulfonyl group enhances solubility and metabolic stability compared to lipophilic dichlorobenzyl groups, which may improve oral bioavailability .

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